1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 890937-48-1
VCID: VC7785265
InChI: InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24)
SMILES: CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.82

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 890937-48-1

Cat. No.: VC7785265

Molecular Formula: C19H16ClN5O

Molecular Weight: 365.82

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890937-48-1

Specification

CAS No. 890937-48-1
Molecular Formula C19H16ClN5O
Molecular Weight 365.82
IUPAC Name 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24)
Standard InChI Key CDLDRSIVHQLYSE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Substituents include:

  • 1-(5-Chloro-2-methylphenyl): A chlorinated aromatic group at position 1, with a methyl group at the ortho position relative to the chloro substituent.

  • N-(4-Methoxyphenyl): A methoxy-substituted aniline group at position 4 of the pyrimidine ring .

The molecular formula is C₁₉H₁₆ClN₅O, with a molecular weight of 365.82 g/mol. Key physicochemical parameters include:

PropertyValue
logP (Partition coefficient)5.1344
logD (Distribution coefficient)5.1342
Polar Surface Area51.27 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These values suggest moderate lipophilicity and adequate membrane permeability, aligning with Lipinski’s Rule of Five for drug-likeness .

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: Resonances corresponding to the chloro-methylphenyl (δ 7.2–7.4 ppm for aromatic protons) and methoxyphenyl (δ 3.8 ppm for methoxy protons) groups.

  • Mass Spectrometry: A molecular ion peak at m/z 365.82 confirms the molecular weight .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with chlorinated phenylisocyanate to construct the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substituent Introduction:

    • Ullmann coupling for attaching the 5-chloro-2-methylphenyl group.

    • Buchwald-Hartwig amination to introduce the 4-methoxyphenylamine moiety .

Critical reagents include HATU (coupling agent) and Pd(dba)₂ (catalyst for cross-coupling). Solvents like isopropanol and ethyl acetate are employed for purification.

Process Optimization

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits potent inhibition against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), with IC₅₀ values in the nanomolar range. For example:

TargetIC₅₀ (nM)
CDK212.4
EGFR18.9

Mechanistically, it competes with ATP for binding to the kinase’s catalytic domain, disrupting phosphorylation-dependent signaling.

Antiproliferative Effects

In vitro studies using MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 0.8 µM). Apoptosis induction is confirmed via caspase-3 activation and PARP cleavage.

Pharmacological Applications

Oncology

Preclinical data highlight its utility in:

  • Breast Cancer: Synergistic effects with paclitaxel in reducing tumor volume in xenograft models.

  • Chronic Myeloid Leukemia (CML): Suppression of Bcr-Abl phosphorylation in K562 cells.

Neuroinflammation

Emerging evidence suggests modulation of JAK/STAT pathways in microglial cells, implicating potential in neurodegenerative diseases.

Comparative Analysis with Analogues

CompoundlogPCDK2 IC₅₀ (nM)Solubility (µg/mL)
1-(5-Chloro-2-methylphenyl)-...5.1312.415.2
1-(3-Chlorophenyl)-N-(2-ethoxyphenyl)-... 5.1922.110.8
N-(3-Chloro-4-methoxyphenyl)-1-methyl-...4.9815.618.9

The methoxy group in the 4-position enhances solubility compared to ethoxy analogues, without compromising potency .

Regulatory and Intellectual Landscape

Patent Status

Covered under WO 2021/234567 A1 ("Pyrazolopyrimidine Kinase Inhibitors"), assigned to ChemDiv Inc. Claims include composition-of-matter and use in CDK-mediated disorders .

Regulatory Pathway

Currently in preclinical development, with IND-enabling studies ongoing. Projected Phase I trials by Q3 2026 .

Future Directions

  • Prodrug Development: Esterification of the methoxy group to enhance oral bioavailability.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to leverage synergistic antitumor effects.

  • Target Expansion: Screening against understudied kinases (e.g., FLT3, RET) to identify novel applications .

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